molecular formula C8H16ClNO B6214902 {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride CAS No. 2731010-74-3

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride

Cat. No.: B6214902
CAS No.: 2731010-74-3
M. Wt: 177.67 g/mol
InChI Key: XLBNVRZDEBWGAD-UHFFFAOYSA-N
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Description

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is a derivative of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride typically involves the construction of the azabicyclo scaffold followed by functionalization. One common method is the annulation of a new cycle to an existing pyrrole or cyclopropane ring . Another approach involves the sequential tandem closure of two rings or the simultaneous formation of two rings . These methods often require specific catalysts and reaction conditions to achieve the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may utilize flow technology, which enables the preparation of C3-heterosubstituted azabicyclo compounds with high efficiency and selectivity . This method allows for the continuous production of the compound, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The reactivity of the compound is influenced by the presence of the azabicyclo scaffold, which can participate in ring-opening and ring-closing reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride include 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane . These compounds share the azabicyclo scaffold but differ in the size and substitution pattern of the rings.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2731010-74-3

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(5-methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7-2-8(3-7,6-10)5-9-4-7;/h9-10H,2-6H2,1H3;1H

InChI Key

XLBNVRZDEBWGAD-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CNC2)CO.Cl

Purity

95

Origin of Product

United States

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